Cas no 35582-07-1 (3-(2-Oxazolyl)nitrobenzene)

3-(2-Oxazolyl)nitrobenzene is a nitro-substituted aromatic compound featuring an oxazole heterocycle, offering unique reactivity and structural versatility in synthetic chemistry. Its electron-withdrawing nitro group and electron-rich oxazole moiety make it a valuable intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. The compound’s stability under various reaction conditions allows for selective functionalization, enabling applications in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its well-defined molecular structure also facilitates precise modifications for tailored chemical properties. Researchers value this compound for its compatibility with diverse synthetic pathways, making it a practical choice for developing novel bioactive compounds and advanced materials.
3-(2-Oxazolyl)nitrobenzene structure
3-(2-Oxazolyl)nitrobenzene structure
商品名:3-(2-Oxazolyl)nitrobenzene
CAS番号:35582-07-1
MF:C9H6N2O3
メガワット:190.15554189682
CID:2112068
PubChem ID:12371737

3-(2-Oxazolyl)nitrobenzene 化学的及び物理的性質

名前と識別子

    • 2-(3-nitrophenyl)Oxazole
    • 2-(m-nitrophenyl)oxazole
    • 3-(2-oxazolyl)nitrobenzene
    • IKMVILHYNHJEHJ-UHFFFAOYSA-N
    • 2-(3-nitro-phenyl)1,3-oxazole
    • 2-(3-NITROPHENYL)-1,3-OXAZOLE
    • SCHEMBL4649622
    • G72916
    • 35582-07-1
    • DA-28400
    • 3-(2-Oxazolyl)nitrobenzene
    • インチ: 1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H
    • InChIKey: IKMVILHYNHJEHJ-UHFFFAOYSA-N
    • ほほえんだ: O1C=CN=C1C1C=CC=C(C=1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 190.03784206g/mol
  • どういたいしつりょう: 190.03784206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-(2-Oxazolyl)nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR024VJX-5g
2-(3-Nitrophenyl)oxazole
35582-07-1 96%
5g
$1748.00 2025-02-13
Aaron
AR024VJX-100mg
2-(3-Nitrophenyl)oxazole
35582-07-1 96%
100mg
$102.00 2025-02-13
1PlusChem
1P024VBL-100mg
2-(3-Nitrophenyl)oxazole
35582-07-1 ≥96.0%
100mg
$185.00 2023-12-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1688515-1g
2-(3-Nitrophenyl)oxazole
35582-07-1 96%
1g
¥3894.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1688515-100mg
2-(3-Nitrophenyl)oxazole
35582-07-1 96%
100mg
¥984.00 2024-05-17
Aaron
AR024VJX-250mg
2-(3-Nitrophenyl)oxazole
35582-07-1 96%
250mg
$175.00 2025-02-13
Aaron
AR024VJX-1g
2-(3-Nitrophenyl)oxazole
35582-07-1 96%
1g
$437.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1688515-5g
2-(3-Nitrophenyl)oxazole
35582-07-1 96%
5g
¥15573.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1688515-250mg
2-(3-Nitrophenyl)oxazole
35582-07-1 96%
250mg
¥1557.00 2024-05-17
1PlusChem
1P024VBL-250mg
2-(3-Nitrophenyl)oxazole
35582-07-1 ≥96.0%
250mg
$293.00 2023-12-17

3-(2-Oxazolyl)nitrobenzene 関連文献

3-(2-Oxazolyl)nitrobenzeneに関する追加情報

Comprehensive Overview of 3-(2-Oxazolyl)nitrobenzene (CAS No. 35582-07-1): Properties, Applications, and Market Insights

3-(2-Oxazolyl)nitrobenzene (CAS No. 35582-07-1) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This nitro-substituted benzene derivative, featuring an oxazole ring, exhibits unique chemical properties that make it valuable for various industrial and research applications. With the increasing demand for heterocyclic compounds in drug discovery and advanced materials, understanding the characteristics and potential of 3-(2-Oxazolyl)nitrobenzene is essential for professionals in these fields.

The molecular structure of 3-(2-Oxazolyl)nitrobenzene combines a nitro group (–NO2) and an oxazole ring, which contributes to its reactivity and versatility. The presence of the oxazole moiety, a five-membered heterocycle containing oxygen and nitrogen, enhances the compound's ability to participate in diverse chemical reactions. This makes 3-(2-Oxazolyl)nitrobenzene a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and functional materials.

One of the most prominent applications of 3-(2-Oxazolyl)nitrobenzene is in the pharmaceutical industry, where it serves as a building block for the synthesis of bioactive molecules. Researchers are increasingly exploring its potential in the design of antimicrobial agents, anti-inflammatory drugs, and anticancer compounds. The nitro group in the compound can be reduced to an amine, enabling further functionalization, which is a critical step in drug development. Additionally, the oxazole ring is known for its role in enhancing the metabolic stability and bioavailability of drug candidates, making 3-(2-Oxazolyl)nitrobenzene a sought-after intermediate in medicinal chemistry.

In the agrochemical sector, 3-(2-Oxazolyl)nitrobenzene is investigated for its potential use in the development of novel pesticides and herbicides. The compound's ability to interact with biological targets, such as enzymes or receptors in pests, makes it a promising candidate for creating more effective and environmentally friendly crop protection solutions. With the growing emphasis on sustainable agriculture, the demand for innovative agrochemicals derived from compounds like 3-(2-Oxazolyl)nitrobenzene is expected to rise.

Beyond pharmaceuticals and agrochemicals, 3-(2-Oxazolyl)nitrobenzene finds applications in material science, particularly in the synthesis of advanced polymers and electronic materials. The compound's aromatic and heterocyclic structure contributes to the thermal stability and electronic properties of the resulting materials. This has led to its use in the development of organic semiconductors, light-emitting diodes (LEDs), and sensors, aligning with the current trends in green technology and smart materials.

The market for 3-(2-Oxazolyl)nitrobenzene is influenced by several factors, including advancements in synthetic methodologies and the expanding applications of heterocyclic compounds. Recent studies have focused on optimizing the synthesis of 3-(2-Oxazolyl)nitrobenzene to improve yield and reduce environmental impact, reflecting the broader shift toward green chemistry practices. Furthermore, the compound's role in cutting-edge research areas, such as drug discovery and nanotechnology, continues to drive its demand in academic and industrial settings.

For researchers and industry professionals seeking high-quality 3-(2-Oxazolyl)nitrobenzene, it is crucial to source the compound from reputable suppliers who adhere to strict purity and safety standards. The compound's stability and reactivity require careful handling and storage to ensure optimal performance in experimental and industrial processes. As the scientific community explores new frontiers in chemistry and materials science, 3-(2-Oxazolyl)nitrobenzene is poised to remain a key player in the development of innovative solutions across multiple disciplines.

In conclusion, 3-(2-Oxazolyl)nitrobenzene (CAS No. 35582-07-1) is a versatile and valuable compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it an indispensable tool for researchers and manufacturers alike. As the demand for heterocyclic compounds and specialty chemicals continues to grow, 3-(2-Oxazolyl)nitrobenzene will undoubtedly play a pivotal role in shaping the future of these industries.

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